

Unveiling Sulfo-CY3 Tetrazine: A Technical Guide to a Powerful Bioorthogonal Probe

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Compound of Interest

Compound Name: *Sulfo-CY3 tetrazine potassium*

Cat. No.: *B15556952*

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A comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical structure, properties, and applications of **Sulfo-CY3 tetrazine potassium** salt. This guide details experimental protocols and visualizes complex biological workflows, providing a critical resource for advanced bioconjugation and cellular imaging.

Sulfo-CY3 tetrazine potassium salt is a highly efficient, water-soluble fluorescent probe integral to the field of bioorthogonal chemistry. Its utility lies in the highly specific and rapid inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction it undergoes with trans-cyclooctene (TCO) modified molecules. This reaction's biocompatibility and fast kinetics make it an invaluable tool for selectively labeling and visualizing biomolecules in complex biological systems, including live cells.

Core Chemical and Physical Properties

The unique chemical architecture of **Sulfo-CY3 tetrazine potassium** salt underpins its functionality. The molecule incorporates a sulfonate group, which imparts aqueous solubility, a vibrant and photostable Cyanine3 (Cy3) fluorophore for robust detection, and a tetrazine moiety that serves as the bioorthogonal reactive handle.

Chemical Structure and Identifier

The precise arrangement of these components is captured by its SMILES string:

O=S(C1=CC2=C(C=C1)--INVALID-LINK--

C)C=C3)=O)=C(C2(C)C)/C=C/C=C5N(C6=C(C/5(C)C)C=C(C=C6)S(=O)(O[K])=O)C([O-])=O.

This complex structure is unambiguously identified by its CAS Number: 2055138-86-6.

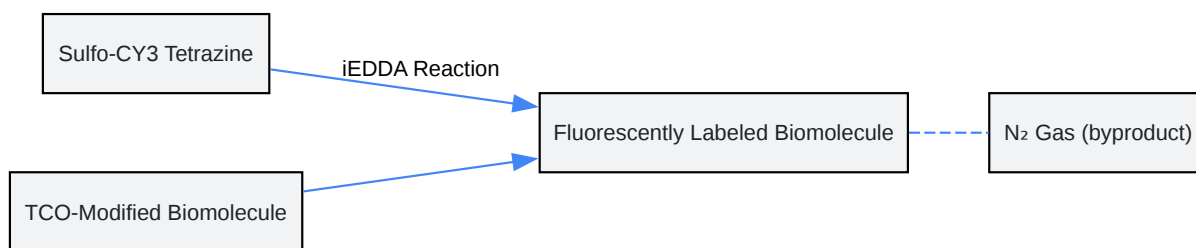
Quantitative Data Summary

A summary of the key quantitative properties of **Sulfo-CY3 tetrazine potassium** salt is provided in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C40H44KN7O7S2	[1]
Molecular Weight	838.05 g/mol	[2]
Excitation Maximum (λ_{ex})	~548-554 nm	[1][3]
Emission Maximum (λ_{em})	~563-570 nm	[1][2]
Extinction Coefficient	~150,000 - 162,000 M ⁻¹ cm ⁻¹	[2]
Quantum Yield (QY)	~0.1	[2]
Solubility	Water, DMSO, DMF	[2]

The Power of Bioorthogonal Chemistry: The iEDDA Reaction

The primary application of Sulfo-CY3 tetrazine lies in its participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction. This "click chemistry" reaction is exceptionally fast and specific, occurring readily under physiological conditions without the need for a catalyst. The tetrazine reacts with a strained alkene, most commonly a trans-cyclooctene (TCO), to form a stable covalent bond. This reaction is central to its use in bioconjugation.



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Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction.

Experimental Protocols: A Guide to Application

The versatility of Sulfo-CY3 tetrazine is demonstrated in a range of experimental applications, from simple protein labeling to complex live-cell imaging. Below are detailed methodologies for key experiments.

Protocol 1: General Protein-Protein Conjugation

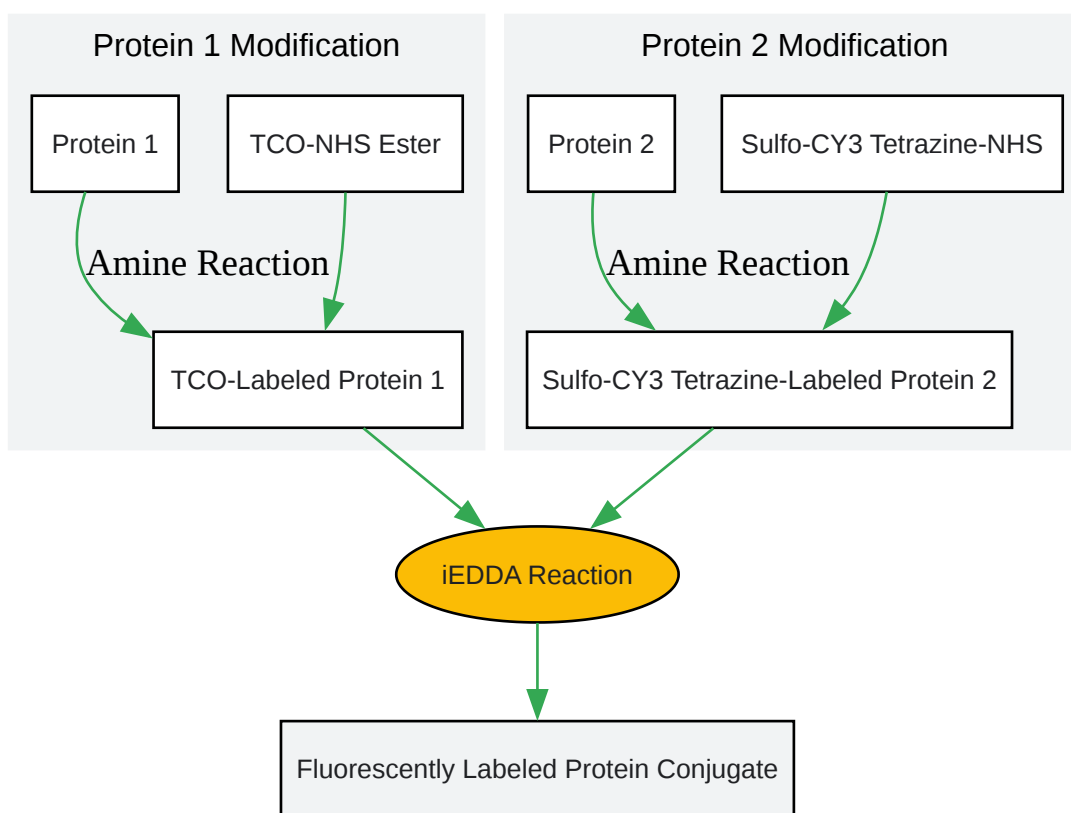
This protocol outlines the steps for labeling a protein with Sulfo-CY3 tetrazine and conjugating it to a TCO-modified protein.

Materials:

- Protein to be labeled with tetrazine
- Methyltetrazine-NHS ester
- TCO-NHS ester
- Protein to be labeled with TCO
- Phosphate-Buffered Saline (PBS), pH 7.4
- 1M Sodium Bicarbonate (NaHCO₃)
- Spin desalting columns

Methodology:

- Protein Activation with TCO-NHS:
 - Dissolve the protein to be modified with TCO in PBS.
 - Add 5 μL of 1M NaHCO_3 per 100 μg of protein.
 - Add a 20-fold molar excess of TCO-NHS ester to the protein solution.
 - Incubate at room temperature for 60 minutes.
 - Purify the TCO-labeled protein using a spin desalting column.[\[4\]](#)
- Protein Activation with Methyl-tetrazine-NHS ester:
 - Dissolve the protein to be labeled with the fluorophore in PBS.
 - Add 5 μL of 1M NaHCO_3 per 100 μg of protein.
 - Add a 20-fold molar excess of methyl-tetrazine-NHS ester.
 - Incubate at room temperature for 60 minutes.
 - Purify the tetrazine-labeled protein using a spin desalting column.[\[4\]](#)
- iEDDA Conjugation:
 - Mix the TCO-labeled protein and the tetrazine-labeled protein in a 1:1 molar ratio.
 - Incubate for 1 hour at room temperature with gentle rotation.[\[4\]](#)
 - The resulting conjugate is ready for use in downstream applications.



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Workflow for Protein-Protein Conjugation.

Protocol 2: Live-Cell Surface Glycoprotein Labeling

This protocol details a two-step method for labeling cell surface glycoproteins on live cells using metabolic glycoengineering followed by reaction with Sulfo-CY3 tetrazine.[1]

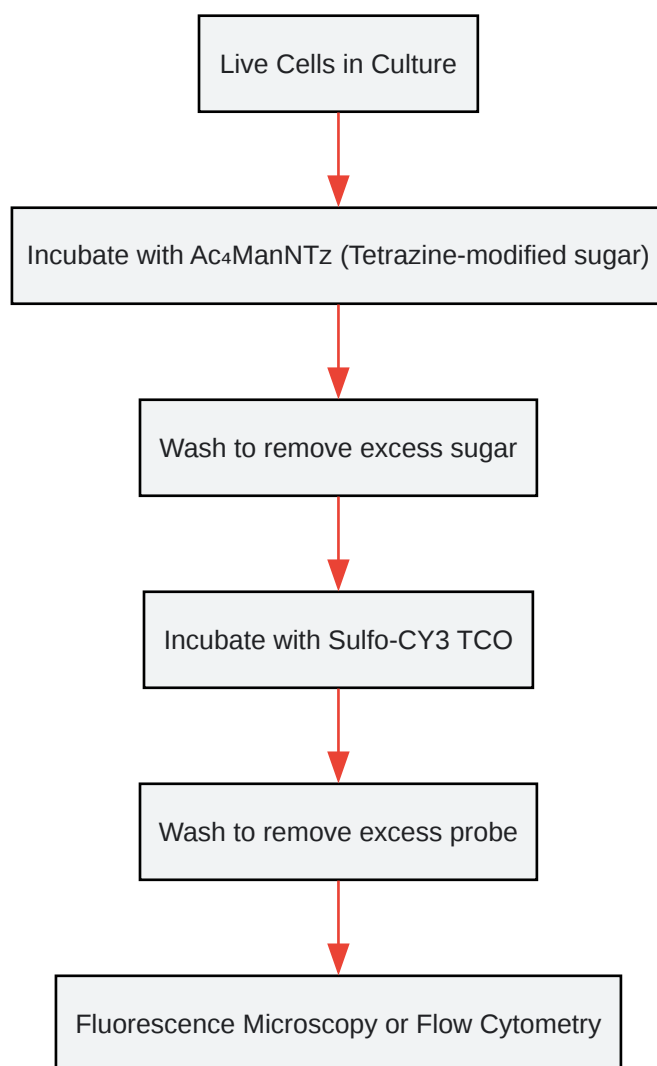
Materials:

- Adherent or suspension cells
- Peracetylated N-tetrazinyl-acetylmannosamine (Ac₄ManNTz)
- Complete cell culture medium
- Sulfo-CY3 tetrazine
- PBS, pH 7.4

- DMSO

Methodology:

- Metabolic Labeling:
 - Seed cells in an appropriate culture vessel and allow them to grow for 12-24 hours.
 - Prepare a 10 mM stock solution of Ac₄ManNTz in sterile DMSO.
 - Add the Ac₄ManNTz stock solution to the complete culture medium to a final concentration of 25-50 μ M.
 - Incubate the cells for 48-72 hours to allow for metabolic incorporation of the tetrazine-modified sugar into cell surface glycans.
- Bioorthogonal "Click" Reaction:
 - Wash the cells twice with PBS to remove unincorporated Ac₄ManNTz.
 - Prepare a 5-20 μ M solution of Sulfo-CY3 tetrazine in culture medium or PBS.
 - Add the Sulfo-CY3 tetrazine solution to the cells and incubate for 30-60 minutes at 37°C.
 - Wash the cells twice with PBS to remove unreacted Sulfo-CY3 tetrazine.
- Analysis:
 - For live-cell microscopy, add fresh medium and proceed to imaging.
 - For fixed-cell analysis, cells can be fixed with 4% paraformaldehyde and further processed for imaging.



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Workflow for Live-Cell Surface Labeling.

Conclusion

Sulfo-CY3 tetrazine potassium salt stands out as a robust and versatile tool in the molecular sciences. Its excellent water solubility, bright fluorescence, and participation in the rapid and specific iEDDA bioorthogonal reaction make it an indispensable reagent for researchers and developers. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of this powerful probe in a multitude of research contexts, from fundamental cell biology to the development of targeted therapeutics.

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